2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
This compound, with the molecular formula C17H12FN3OS2 and a molecular weight of 357.42, is not intended for human or veterinary use but for research purposes only. It has been identified as a promising template for the development of metabolically robust, α1β2γ2GABA-A receptor-positive allosteric modulators .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Derivatives : A study by Sunder and Maleraju (2013) involved the synthesis of derivatives related to the compound , aiming to investigate their anti-inflammatory activities. The synthesized compounds demonstrated significant anti-inflammatory effects, highlighting the potential therapeutic applications of such molecules in treating inflammatory conditions [Sunder & Maleraju, 2013].
Antitumor Activity : Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which were screened for antitumor activities against various human tumor cell lines. Some compounds displayed considerable anticancer activities, underscoring the importance of benzothiazole derivatives in the development of new anticancer agents [Yurttaş et al., 2015].
Optoelectronic Properties : Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, which could have implications for the development of materials with potential applications in electronic devices and sensors [Camurlu & Guven, 2015].
Antibacterial Evaluation : Lu et al. (2020) explored the synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties. The study found that these compounds showed promising antibacterial activities against several bacterial strains, indicating their potential as antibacterial agents [Lu et al., 2020].
Therapeutic Potential and Mechanistic Insights
Kinase Inhibitory and Anticancer Activities : Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, evaluating their Src kinase inhibitory and anticancer activities. The study provided valuable insights into the mechanistic aspects of these compounds' actions, suggesting their potential as therapeutic agents in cancer treatment [Fallah-Tafti et al., 2011].
Glutaminase Inhibitors as Therapeutic Agents : Shukla et al. (2012) focused on the design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, exploring their potential in cancer therapy by inhibiting a key metabolic pathway in cancer cells [Shukla et al., 2012].
Mechanism of Action
Safety and Hazards
Specific safety and hazard information for this compound is not available from the search results. As it is intended for research use only, appropriate safety precautions should be taken when handling and using this compound.
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWOIDDQDFIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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